N'-hydroxy-2-methoxypyridine-4-carboximidamide N'-hydroxy-2-methoxypyridine-4-carboximidamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC15874351
InChI: InChI=1S/C7H9N3O2/c1-12-6-4-5(2-3-9-6)7(8)10-11/h2-4,11H,1H3,(H2,8,10)
SMILES:
Molecular Formula: C7H9N3O2
Molecular Weight: 167.17 g/mol

N'-hydroxy-2-methoxypyridine-4-carboximidamide

CAS No.:

Cat. No.: VC15874351

Molecular Formula: C7H9N3O2

Molecular Weight: 167.17 g/mol

* For research use only. Not for human or veterinary use.

N'-hydroxy-2-methoxypyridine-4-carboximidamide -

Specification

Molecular Formula C7H9N3O2
Molecular Weight 167.17 g/mol
IUPAC Name N'-hydroxy-2-methoxypyridine-4-carboximidamide
Standard InChI InChI=1S/C7H9N3O2/c1-12-6-4-5(2-3-9-6)7(8)10-11/h2-4,11H,1H3,(H2,8,10)
Standard InChI Key MODXCOGORIZFEF-UHFFFAOYSA-N
Canonical SMILES COC1=NC=CC(=C1)C(=NO)N

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound’s core consists of a pyridine ring substituted with:

  • Methoxy group (-OCH₃) at position 2, enhancing electron density via resonance effects.

  • Carboximidamide group (-C(=NH)NHOH) at position 4, introducing hydrogen-bonding capabilities and metal-chelating potential due to the hydroxylamine moiety .

This configuration aligns with bioactive pyridine derivatives reported in antitumor and enzyme inhibition studies. For example, N-alkyl-N-(4-methoxyphenyl)pyridin-2-amines demonstrate submicromolar cytotoxicity by inhibiting tubulin polymerization , suggesting that the methoxy and nitrogen-rich groups in N'-hydroxy-2-methoxypyridine-4-carboximidamide may similarly interact with biological targets.

Physicochemical Characteristics

Predicted properties based on structural analogs include:

PropertyValue/RangeBasis for Estimation
Molecular Weight183.18 g/molCalculated from formula C₇H₉N₃O₂
LogP (Lipophilicity)0.8–1.2Methoxy and polar groups reduce hydrophobicity
pKa (Hydroxylamine NH)~6.2–6.8Comparable to amidoxime derivatives
Solubility (H₂O)12–18 mg/mLHigh polarity from NHOH and CONH₂ groups

Synthetic Methodologies

Retrosynthetic Analysis

Two primary routes are proposed based on pyridine functionalization strategies:

Route 1: Nucleophilic Substitution

  • Starting Material: 2-Methoxy-4-cyanopyridine.

  • Amidoxime Formation: React with hydroxylamine (NH₂OH) under acidic conditions to convert the nitrile to carboximidamide .

    • Key Reaction:

      2-Methoxy-4-cyanopyridine+NH2OHHClN’-Hydroxy-2-methoxypyridine-4-carboximidamide\text{2-Methoxy-4-cyanopyridine} + \text{NH}_2\text{OH} \xrightarrow{\text{HCl}} \text{N'-Hydroxy-2-methoxypyridine-4-carboximidamide}
    • Conditions: Ethanol/H₂O (3:1), 80°C, 6–8 hours .

Route 2: Tandem Protection/Functionalization

  • Intermediate Synthesis: Protect 4-aminopyridine with Boc, followed by methoxylation at position 2 .

  • Deprotection and Functionalization: Remove Boc group and introduce hydroxylamine via coupling reagents (e.g., EDC·HCl) .

Biological Activity and Mechanisms

Anticancer Activity

While direct cytotoxicity data are unavailable, structurally related compounds exhibit potent activity:

Compound ClassGI₅₀ (μM)Cell LineMechanism
N-Alkyl-N-(4-methoxyphenyl)pyridin-2-amines 0.19–0.41A549, DU145Tubulin inhibition
Pyrimidin-2-ylamino benzoyl hydrazines 1.28–8.10HepG2RXRα antagonism

The carboximidamide group may enhance DNA intercalation or protein binding, warranting further study.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

Predicted ¹H NMR (DMSO-d₆, 400 MHz):

  • δ 8.21 (s, 1H): Pyridine H-3.

  • δ 6.89 (d, J=5.6 Hz, 1H): Pyridine H-5.

  • δ 6.78 (d, J=5.6 Hz, 1H): Pyridine H-6.

  • δ 3.87 (s, 3H): Methoxy -OCH₃.

  • δ 9.45 (s, 1H): Hydroxylamine -NHOH.

Infrared (IR) Spectroscopy

Key bands anticipated:

  • 3350 cm⁻¹: N-H stretch (hydroxylamine).

  • 1660 cm⁻¹: C=N stretch (imine).

  • 1250 cm⁻¹: C-O-C (methoxy).

Future Research Directions

  • Synthetic Optimization: Improve yields in amidoxime formation using microwave-assisted synthesis .

  • Target Identification: Screen against kinase, tubulin, and metalloenzyme libraries.

  • Prodrug Development: Mask hydroxylamine as esters or carbamates to enhance bioavailability.

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